17|A-Hydroxypregnenolone
Description
Historical Context of Initial Research on 17α-Hydroxypregnenolone and Steroidogenesis
The understanding of 17α-hydroxypregnenolone is intrinsically linked to the broader elucidation of the steroidogenic pathways. Early research focused on identifying the cascade of steroid hormones and the enzymes responsible for their interconversion. A significant milestone was the isolation and characterization of the enzyme Cytochrome P450c17 (CYP17A1) from neonatal pig testis by researchers like Nakajin and colleagues in 1981. bioscientifica.com Their work revealed that this single enzyme possessed two distinct activities: 17α-hydroxylase and 17,20-lyase. bioscientifica.com
This discovery was fundamental to understanding the role of 17α-hydroxypregnenolone. It clarified that pregnenolone (B344588) is first converted to 17α-hydroxypregnenolone through the enzyme's 17α-hydroxylase function. bioscientifica.comtaylorandfrancis.com Subsequently, the same enzyme, using its 17,20-lyase function, can cleave the side-chain of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (B1670201) (DHEA), the primary precursor for androgens and estrogens. bioscientifica.comnih.gov Further research, particularly studies using transfected cells, later confirmed that the conversion of pregnenolone to DHEA is a two-step process where 17α-hydroxypregnenolone is released as a distinct intermediate, rather than being processed in a single, continuous reaction. researchgate.netnih.gov This finding was critical in explaining how different tissues, such as the adrenal zona fasciculata and zona reticularis, can produce vastly different amounts of glucocorticoid precursors versus androgen precursors from the same initial substrate. researchgate.netnih.govoup.com
Position of 17α-Hydroxypregnenolone within the Steroidogenic Cascade
17α-Hydroxypregnenolone occupies a crucial crossroads in the steroidogenic pathway, determining the flow of precursors toward different classes of steroid hormones. nih.gov The entire process of steroidogenesis begins with cholesterol, which is converted to pregnenolone. labcorp.comoncohemakey.comlmdb.ca From there, 17α-hydroxypregnenolone is synthesized in the endoplasmic reticulum through the action of CYP17A1, which adds a hydroxyl group at the 17α position of pregnenolone. wikipedia.orglabcorp.comwikidoc.org
Once formed, 17α-hydroxypregnenolone stands at a metabolic branch point with two primary fates:
Conversion to 17α-hydroxyprogesterone: The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) can convert 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. ontosight.aiontosight.aiwikipedia.orgbionity.com This product is a key intermediate in the synthesis of glucocorticoids, such as cortisol. scielo.br
Conversion to Dehydroepiandrosterone (DHEA): The 17,20-lyase activity of the same CYP17A1 enzyme can cleave the C17-C20 bond of 17α-hydroxypregnenolone to produce DHEA. wikipedia.orgbioscientifica.comlabcorp.com DHEA is the foundational precursor for the synthesis of sex steroids, including androgens and estrogens. wikipedia.orgnih.gov
This places 17α-hydroxypregnenolone as the central intermediate in the Δ⁵ pathway of steroidogenesis. wikipedia.orgbionity.com In humans, this pathway is the preferred route for testosterone (B1683101) formation, underscoring the importance of the pregnenolone-to-17α-hydroxypregnenolone-to-DHEA sequence. bioscientifica.comoup.com The regulation of the dual functions of CYP17A1, influenced by factors like the accessory protein cytochrome b₅, is key to directing metabolic flow down either the glucocorticoid or the sex steroid pathway. bioscientifica.comlmdb.ca
Interactive Data Table: Key Reactions Involving 17α-Hydroxypregnenolone
| Precursor | Enzyme | Product | Subsequent Pathway |
| Pregnenolone | CYP17A1 (17α-hydroxylase activity) | 17α-Hydroxypregnenolone | Branch Point |
| 17α-Hydroxypregnenolone | 3β-hydroxysteroid dehydrogenase (3β-HSD) | 17α-Hydroxyprogesterone | Glucocorticoids (e.g., Cortisol) |
| 17α-Hydroxypregnenolone | CYP17A1 (17,20-lyase activity) | Dehydroepiandrosterone (DHEA) | Sex Steroids (e.g., Testosterone, Estradiol) |
Academic Significance as a Key Steroid Intermediate
The academic and clinical significance of 17α-hydroxypregnenolone stems directly from its pivotal role in steroid biosynthesis. Its measurement and study provide critical insights into both normal endocrine function and various pathological states.
One of its most important applications is in the diagnosis of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands. ontosight.aiontosight.ai Measurement of 17α-hydroxypregnenolone levels is a valuable tool for differential diagnosis:
In 17α-hydroxylase/17,20-lyase deficiency , a rare form of CAH caused by mutations in the CYP17A1 gene, the production of 17α-hydroxypregnenolone is blocked. wikidoc.orgbionity.commedlineplus.gov This leads to low or absent levels of 17α-hydroxypregnenolone, cortisol, and sex steroids. wikidoc.orgbionity.comnih.gov
In 3β-hydroxysteroid dehydrogenase deficiency , the conversion of Δ⁵ steroids (like 17α-hydroxypregnenolone) to Δ⁴ steroids is impaired, leading to a characteristic increase in the levels of 17α-hydroxypregnenolone. wikidoc.orgbionity.com
Furthermore, abnormal levels of 17α-hydroxypregnenolone have been observed in other conditions like polycystic ovary syndrome (PCOS) and idiopathic hirsutism, making it a subject of ongoing research in reproductive endocrinology. ontosight.ailabcorp.comnih.gov Research has shown that women with hyperandrogenemic PCOS can have higher levels of 17α-hydroxypregnenolone compared to healthy controls. nih.gov
From a basic science perspective, 17α-hydroxypregnenolone is central to research on the structure, function, and regulation of steroidogenic enzymes. nih.gov Studies investigating the dual activities of CYP17A1 often use 17α-hydroxypregnenolone as a key substrate to understand how the enzyme's hydroxylase and lyase activities are differentially regulated. researchgate.netnih.gov The finding that cytochrome b₅ allosterically enhances the 17,20-lyase activity that converts 17α-hydroxypregnenolone to DHEA, but not the 17α-hydroxylase activity, has been a significant area of investigation, providing deeper knowledge of the molecular control of steroid hormone balance. bioscientifica.comlmdb.ca
Interactive Data Table: Research and Clinical Significance of 17α-Hydroxypregnenolone
| Area of Significance | Specific Application/Finding | Associated Conditions |
| Diagnostic Biomarker | Measurement of blood/serum levels helps diagnose enzymatic defects. | Congenital Adrenal Hyperplasia (CAH) (17α-hydroxylase deficiency, 3β-HSD deficiency). ontosight.aiwikidoc.orgbionity.com |
| Endocrine Research | Levels are studied to understand androgen excess. | Polycystic Ovary Syndrome (PCOS), Idiopathic Hirsutism. ontosight.ailabcorp.comnih.gov |
| Biochemical Research | Used as a primary substrate to study the dual-function and regulation of the CYP17A1 enzyme. | Elucidation of steroidogenic pathways and enzyme kinetics. researchgate.netnih.gov |
| Pathway Elucidation | Its role as a released intermediate confirms the stepwise nature of the Δ⁵ pathway to DHEA. | Understanding tissue-specific steroid production (adrenal vs. gonadal). researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15?,16-,17+,18+,19+,20+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGUCIJOXJXHF-QUPIPBJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-79-1 | |
| Record name | 3-β,17-α-dihydroxypregn-5-en-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Enzymatic Transformations of 17α Hydroxypregnenolone
De Novo Synthesis Pathway
The biosynthesis of 17α-hydroxypregnenolone is a critical juncture in the production of a wide array of steroid hormones. This process begins with the foundational molecule, cholesterol, and proceeds through a series of precisely regulated enzymatic reactions.
17α-Hydroxylation of Pregnenolone (B344588) to 17α-Hydroxypregnenolone: Role of Cytochrome P450 17A1 (CYP17A1)
Once pregnenolone is synthesized, it can be hydroxylated at the 17α position to form 17α-hydroxypregnenolone wikipedia.org. This reaction is catalyzed by the enzyme cytochrome P450 17A1 (CYP17A1), a member of the cytochrome P450 superfamily located in the endoplasmic reticulum wikipedia.orgnih.gov. CYP17A1 is a bifunctional enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities wikipedia.orgmedlineplus.gov. The 17α-hydroxylase activity of CYP17A1 is responsible for the conversion of pregnenolone to 17α-hydroxypregnenolone medlineplus.govreactome.orgtaylorandfrancis.com. This enzymatic action is essential for the production of glucocorticoids and sex hormones nih.govmedscape.com.
Metabolic Fates and Downstream Conversions of 17α-Hydroxypregnenolone
17α-Hydroxypregnenolone stands at a metabolic crossroads, serving as a precursor for two major classes of steroid hormones. Its fate is determined by the action of two distinct enzymes, leading to the production of either progestins and glucocorticoids or androgens.
Conversion to 17α-Hydroxyprogesterone: Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
17α-Hydroxypregnenolone can be converted to 17α-hydroxyprogesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) medscape.comwikipedia.orgwikipedia.org. This enzyme is not a member of the cytochrome P450 family and is crucial for the synthesis of all three classes of adrenal steroids: mineralocorticoids, glucocorticoids, and sex steroids medscape.comwikipedia.orgmedscape.com. The conversion of 17α-hydroxypregnenolone to 17α-hydroxyprogesterone is a key step in the glucocorticoid synthesis pathway medscape.comrupahealth.commdpi.com. In humans, two isozymes of 3β-HSD are encoded by the HSD3B1 and HSD3B2 genes wikipedia.orgspandidos-publications.com.
Conversion to Dehydroepiandrosterone (B1670201) (DHEA): Role of 17,20-Lyase Activity of CYP17A1
Alternatively, 17α-hydroxypregnenolone can be converted to dehydroepiandrosterone (DHEA), a precursor to androgens and estrogens wikipedia.orgnih.govresearchgate.net. This conversion is catalyzed by the 17,20-lyase activity of the same enzyme that formed it, CYP17A1 wikipedia.orgmedlineplus.govnih.gov. The 17,20-lyase reaction cleaves the bond between carbons 17 and 20 of 17α-hydroxypregnenolone nih.govnih.gov. The regulation of the dual activities of CYP17A1 is complex, involving factors such as the presence of cytochrome b5, which enhances the 17,20-lyase activity wikipedia.orgnih.govresearchgate.net. Studies have shown that DHEA is produced from the released intermediate, 17α-hydroxypregnenolone nih.govresearchgate.net. Human CYP17A1 is significantly more efficient at converting 17α-hydroxypregnenolone to DHEA than it is at converting 17α-hydroxyprogesterone to androstenedione (B190577) nih.gov.
Interrelationships with Major Steroidogenic Pathways
The biosynthesis and metabolism of 17α-hydroxypregnenolone are central to the intricate network of steroidogenic pathways. It serves as a pivotal intermediate, directing the flow of steroid precursors towards different hormonal endpoints.
The formation of 17α-hydroxypregnenolone from pregnenolone is a branch point that leads away from the direct production of mineralocorticoids (via progesterone) and towards the synthesis of glucocorticoids and sex steroids nih.govnih.gov. Its subsequent conversion to either 17α-hydroxyprogesterone or DHEA determines whether the pathway will proceed to produce cortisol and other glucocorticoids, or androgens and estrogens, respectively nih.govmdpi.comoup.com. The balance between the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, along with the activity of 3β-HSD, is therefore critical in maintaining the appropriate levels of various steroid hormones in the body researchgate.netnih.govtestcatalog.org.
Table 1: Key Enzymes in the Biosynthesis and Metabolism of 17α-Hydroxypregnenolone
| Enzyme | Gene | Location | Function |
|---|---|---|---|
| Cytochrome P450 Side-Chain Cleavage (P450scc) | CYP11A1 | Inner Mitochondrial Membrane | Converts cholesterol to pregnenolone. |
| Cytochrome P450 17A1 (CYP17A1) | CYP17A1 | Endoplasmic Reticulum | Possesses both 17α-hydroxylase and 17,20-lyase activities. Converts pregnenolone to 17α-hydroxypregnenolone and subsequently to DHEA. |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | HSD3B1, HSD3B2 | Endoplasmic Reticulum, Mitochondria | Converts 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. |
Table 2: Substrates and Products in the 17α-Hydroxypregnenolone Pathway
| Substrate | Enzyme | Product |
|---|---|---|
| Cholesterol | Cytochrome P450 Side-Chain Cleavage (P450scc) | Pregnenolone |
| Pregnenolone | Cytochrome P450 17A1 (CYP17A1) (17α-hydroxylase activity) | 17α-Hydroxypregnenolone |
| 17α-Hydroxypregnenolone | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 17α-Hydroxyprogesterone |
| 17α-Hydroxypregnenolone | Cytochrome P450 17A1 (CYP17A1) (17,20-lyase activity) | Dehydroepiandrosterone (DHEA) |
Contribution to Glucocorticoid Biosynthesis
17α-Hydroxypregnenolone serves as a crucial precursor in the synthesis of glucocorticoids, most notably cortisol. nih.gov The initial step in this pathway involves the hydroxylation of pregnenolone at the C17α position to form 17α-hydroxypregnenolone. wikipedia.org This reaction is catalyzed by the enzyme 17α-hydroxylase, a specific activity of the cytochrome P450 enzyme CYP17A1, which is located in the endoplasmic reticulum of steroidogenic tissues like the adrenal cortex. nih.govwikipedia.org
Once formed, 17α-hydroxypregnenolone is a substrate for the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD). wikipedia.orgmedscape.com This enzyme converts 17α-hydroxypregnenolone into 17α-hydroxyprogesterone. medscape.comtaylorandfrancis.com This conversion is a key branch point, directing the steroid intermediate from the Delta-5 pathway to the Delta-4 pathway, which is essential for cortisol production. wikipedia.org
Following its formation, 17α-hydroxyprogesterone undergoes further enzymatic modifications. The enzyme 21-hydroxylase (CYP21A2) converts 17α-hydroxyprogesterone to 11-deoxycortisol. nih.govnih.gov In the final step of cortisol synthesis, the enzyme 11β-hydroxylase (CYP11B1) converts 11-deoxycortisol into cortisol. nih.gov Therefore, the synthesis of 17α-hydroxypregnenolone is an indispensable upstream event for the production of cortisol. medscape.com A deficiency in the 17α-hydroxylase activity of CYP17A1 impairs the production of 17α-hydroxypregnenolone, leading to a blockage in the synthesis of all glucocorticoids and sex steroids. medscape.comoup.com
| Substrate | Enzyme | Product | Pathway Step |
|---|---|---|---|
| Pregnenolone | CYP17A1 (17α-hydroxylase activity) | 17α-Hydroxypregnenolone | Formation of the key intermediate. |
| 17α-Hydroxypregnenolone | 3β-HSD (HSD3B2) | 17α-Hydroxyprogesterone | Conversion to the Delta-4 pathway. wikipedia.orgmedscape.com |
| 17α-Hydroxyprogesterone | CYP21A2 (21-hydroxylase) | 11-Deoxycortisol | Continuation of glucocorticoid synthesis. nih.gov |
| 11-Deoxycortisol | CYP11B1 (11β-hydroxylase) | Cortisol | Final step in cortisol production. nih.gov |
Contribution to Androgen and Estrogen Biosynthesis
The role of 17α-hydroxypregnenolone is fundamental to the production of all androgens and estrogens. wikipedia.orgharvard.edu It stands at a critical metabolic crossroads from which the pathway to sex steroid synthesis diverges. The conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA) is the committed step in the formation of adrenal androgens. nih.gov
This transformation is catalyzed by the 17,20-lyase activity, which is the second function of the bifunctional enzyme CYP17A1. wikipedia.orgmedlineplus.gov The 17,20-lyase activity cleaves the C17-20 carbon bond of 17α-hydroxypregnenolone, removing the acetyl side chain and producing the 19-carbon (C19) steroid DHEA. wikipedia.orgresearchgate.net Research indicates that the transformation of pregnenolone to DHEA proceeds in two distinct steps, with 17α-hydroxypregnenolone being released as a free intermediate before being acted upon by the 17,20-lyase. nih.govresearchgate.net
DHEA is the primary precursor for the synthesis of androgens and, subsequently, estrogens. nih.govwikipedia.org It can be converted to androstenedione by the action of 3β-HSD. wikipedia.org Androstenedione can then be converted to testosterone (B1683101). pathophys.org Both androstenedione and testosterone serve as precursors for the synthesis of estrogens (estrone and estradiol, respectively) through a process called aromatization. uwyo.edu The 17,20-lyase activity of CYP17A1 preferentially utilizes 17α-hydroxypregnenolone as its substrate over 17α-hydroxyprogesterone, making the pathway via 17α-hydroxypregnenolone the major route for DHEA and subsequent sex steroid production in humans. nih.govnih.gov
| Substrate | Enzyme | Product | Pathway Step |
|---|---|---|---|
| 17α-Hydroxypregnenolone | CYP17A1 (17,20-lyase activity) | Dehydroepiandrosterone (DHEA) | Committed step to androgen synthesis. wikipedia.orgmedlineplus.gov |
| Dehydroepiandrosterone (DHEA) | 3β-HSD (HSD3B2) | Androstenedione | Formation of a key androgen. wikipedia.org |
| Androstenedione | 17β-HSD | Testosterone | Formation of a potent androgen. pathophys.org |
| Androstenedione / Testosterone | Aromatase (CYP19A1) | Estrone / Estradiol | Final step in estrogen synthesis. uwyo.edu |
Role in the Delta-5 Pathway
The steroidogenic pathways are broadly classified into two main routes: the Delta-5 (or Δ⁵) and the Delta-4 (or Δ⁴) pathways. gfmer.ch 17α-Hydroxypregnenolone is a defining intermediate of the Delta-5 pathway. wikipedia.org This pathway is characterized by steroid intermediates that have a double bond between carbon atoms 5 and 6 in the B-ring of the steroid nucleus. uwyo.edu
The Delta-5 pathway begins with cholesterol and proceeds as follows:
Cholesterol → Pregnenolone : This conversion is the initial, rate-limiting step of steroidogenesis. figshare.com
Pregnenolone → 17α-Hydroxypregnenolone : Catalyzed by CYP17A1 (17α-hydroxylase activity). medlineplus.gov
17α-Hydroxypregnenolone → Dehydroepiandrosterone (DHEA) : Catalyzed by CYP17A1 (17,20-lyase activity). wikipedia.orgmedlineplus.gov
This pathway is the predominant route for the production of DHEA, and therefore androgens, in human adrenal glands and gonads. nih.govoup.com The enzymes of the Delta-5 pathway are crucial for establishing the pool of androgen precursors. The conversion of Delta-5 steroids to their Delta-4 counterparts is accomplished by the enzyme 3β-HSD, which catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position. wikipedia.orgnih.gov For instance, 3β-HSD converts 17α-hydroxypregnenolone (a Δ⁵ steroid) to 17α-hydroxyprogesterone (a Δ⁴ steroid), thereby shunting intermediates from the androgen synthesis pathway towards the glucocorticoid synthesis pathway. wikipedia.orgtaylorandfrancis.com
| Pathway | Key Intermediates | Primary Products | Key Enzymes |
|---|---|---|---|
| Delta-5 (Δ⁵) Pathway | Pregnenolone, 17α-Hydroxypregnenolone , DHEA | Androgen Precursors (DHEA) | CYP17A1 (hydroxylase and lyase activities) wikipedia.org |
| Delta-4 (Δ⁴) Pathway | Progesterone (B1679170), 17α-Hydroxyprogesterone, Androstenedione | Glucocorticoids, Mineralocorticoids, Androgens | 3β-HSD, CYP21A2, CYP11B1, CYP11B2 |
| Inter-pathway Conversion | 17α-Hydroxypregnenolone → 17α-Hydroxyprogesterone | Shift from Δ⁵ to Δ⁴ pathway | 3β-HSD wikipedia.org |
Enzymatic Regulation and Cofactor Interactions in 17α Hydroxypregnenolone Metabolism
Regulation of CYP17A1 Activity
CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities. wikipedia.org Its 17α-hydroxylase activity is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxylated counterparts, including 17α-Hydroxypregnenolone. medlineplus.gov Subsequently, its 17,20-lyase activity can cleave the C17-C20 bond of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (B1670201) (DHEA), a precursor for androgens. medlineplus.gov The regulation of these two distinct enzymatic activities is critical for determining the steroidogenic output of a given tissue.
The two primary activities of CYP17A1, 17α-hydroxylase and 17,20-lyase, are subject to differential regulation, allowing for precise control over the production of glucocorticoids and androgens. While the 17α-hydroxylase activity is generally robust, the 17,20-lyase activity is more stringently controlled and is influenced by several factors. nih.gov This differential regulation is crucial for tissue-specific steroid production. For instance, in the adrenal gland's zona fasciculata, 17α-hydroxylase activity is predominant, leading to cortisol synthesis. In contrast, the zona reticularis and gonadal tissues exhibit enhanced 17,20-lyase activity, favoring androgen production.
The ratio of these two activities is not constant and can be modulated by the cellular environment and the presence of specific cofactors. hmdb.ca This dynamic regulation allows the body to adapt its steroid hormone production to developmental and physiological needs.
P450 Oxidoreductase (POR) is a flavoprotein that is essential for the catalytic activity of all microsomal cytochrome P450 enzymes, including CYP17A1. wikipedia.org POR functions as an electron donor, transferring electrons from NADPH to the heme center of CYP17A1, a process necessary for both the 17α-hydroxylase and 17,20-lyase reactions. wikipedia.org The availability and proper functioning of POR are therefore critical for the metabolism of 17α-Hydroxypregnenolone.
While POR is required for both enzymatic steps, its influence on the 17,20-lyase activity appears to be more pronounced. Studies have shown that while endogenous levels of POR in certain cells are sufficient to support maximal 17α-hydroxylase activity, an increased availability of POR can significantly enhance 17,20-lyase activity. This suggests that the electron transfer rate from POR can be a limiting factor for the lyase reaction.
Cytochrome b5 (CYB5A) is another important regulatory protein in the metabolism of 17α-Hydroxypregnenolone. While not an absolute requirement for 17α-hydroxylase activity, CYB5A significantly and selectively enhances the 17,20-lyase activity of CYP17A1. wikipedia.org It is believed to act as an allosteric effector, promoting a conformational change in CYP17A1 that favors the lyase reaction.
The presence of CYB5A is a key determinant in tissues where androgen production is high, such as the adrenal zona reticularis and the gonads. It facilitates the efficient conversion of 17α-Hydroxypregnenolone to DHEA. In the absence of sufficient CYB5A, the 17,20-lyase reaction is significantly diminished, leading to an accumulation of 17α-hydroxylated steroids.
Post-translational modification of CYP17A1 through phosphorylation plays a crucial role in modulating its enzymatic activity. Specifically, the phosphorylation of serine and threonine residues on the human CYP17A1 protein by a cAMP-dependent protein kinase has been shown to increase its 17,20-lyase activity. wikipedia.orgnih.gov Conversely, dephosphorylation of the enzyme leads to a significant reduction in this activity. nih.gov
This regulatory mechanism provides a means for hormonal control over androgen production. For example, hormones that increase intracellular cAMP levels can lead to the phosphorylation of CYP17A1, thereby stimulating the synthesis of DHEA from 17α-Hydroxypregnenolone. This process is thought to be involved in developmental events such as adrenarche. nih.gov
| Regulator | Effect on 17α-Hydroxylase Activity | Effect on 17,20-Lyase Activity | Mechanism of Action |
|---|---|---|---|
| P450 Oxidoreductase (POR) | Essential | Essential and Enhancing | Electron donor for both reactions. Increased availability enhances lyase activity. |
| Cytochrome b5 (CYB5A) | Minimal | Significant Enhancement | Allosteric effector, promotes a favorable conformation for the lyase reaction. |
| Serine Phosphorylation | No significant effect | Increases activity | Post-translational modification by cAMP-dependent protein kinase. |
Regulation of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity
3β-Hydroxysteroid Dehydrogenase (3β-HSD) is another key enzyme in the metabolic pathway of 17α-Hydroxypregnenolone. It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. wikipedia.org In the context of 17α-Hydroxypregnenolone metabolism, 3β-HSD converts it to 17α-hydroxyprogesterone. wikipedia.org This step directs the steroid intermediate towards the synthesis of cortisol.
The activity of 3β-HSD can significantly influence the balance between the Δ⁵ and Δ⁴ steroidogenic pathways. nih.gov A decrease in 3β-HSD activity can paradoxically lead to an increase in the synthesis of androstenedione (B190577) by favoring the metabolism of pregnenolone through the Δ⁵ pathway to DHEA. nih.gov Conversely, high 3β-HSD activity will channel more 17α-Hydroxypregnenolone towards 17α-hydroxyprogesterone and subsequent glucocorticoid production. The expression and activity of 3β-HSD are influenced by various signaling pathways, including those involving LH/hCG and SF-1. researchgate.net
| Enzyme | Substrate | Product | Metabolic Pathway |
|---|---|---|---|
| CYP17A1 (17α-hydroxylase) | Pregnenolone | 17α-Hydroxypregnenolone | Glucocorticoid and Sex Steroid Synthesis |
| CYP17A1 (17,20-lyase) | 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Sex Steroid Synthesis |
| 3β-HSD | 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | Glucocorticoid Synthesis |
Factors Influencing Enzyme Expression and Activity
The expression and activity of the enzymes involved in 17α-Hydroxypregnenolone metabolism are subject to a multitude of influencing factors, ensuring that steroid hormone production is tightly regulated according to the body's needs. These factors can operate at the genetic, transcriptional, translational, and post-translational levels.
Hormonal regulation is a primary factor. For example, Adrenocorticotropic hormone (ACTH) stimulates the expression of CYP17 in adrenocortical cells through the cAMP and protein kinase A signaling pathway. researchgate.net Conversely, transforming growth factor-beta (TGF-β) has been shown to inhibit both basal and ACTH-dependent expression of CYP17. researchgate.net
The cellular environment, including factors such as pH and temperature, can also impact enzyme kinetics. nih.gov Furthermore, the availability of substrates and cofactors, as well as the presence of inhibitors, can modulate enzymatic activity. nih.gov For instance, competitive inhibition between substrates and products for the active sites of 3β-HSD and CYP17A1 can alter the flow of steroidogenesis. nih.gov Genetic factors, such as mutations in the genes encoding these enzymes or their cofactors, can lead to significant alterations in their activity and result in various endocrine disorders. medlineplus.gov
Cellular and Tissue Specific Steroidogenesis Involving 17α Hydroxypregnenolone
Adrenal Gland Contributions
The adrenal cortex is a major site of steroid hormone production and is structurally and functionally divided into three distinct zones: the zona glomerulosa, the zona fasciculata, and the zona reticularis. The synthesis of 17α-Hydroxypregnenolone is critically dependent on the presence of the enzyme 17α-hydroxylase/17,20-lyase, also known as CYP17A1, which is differentially expressed across these zones. wikipedia.orgnih.gov
The zona fasciculata, the thickest layer of the adrenal cortex, is the primary site for glucocorticoid production, predominantly cortisol in humans. nih.gov The synthesis of cortisol is heavily reliant on the initial conversion of pregnenolone (B344588) to 17α-Hydroxypregnenolone. This crucial hydroxylation step at the C17α position is catalyzed by the enzyme CYP17A1, located in the endoplasmic reticulum. nih.govnih.gov
The expression and activity of CYP17A1 in the zona fasciculata are primarily regulated by the Adrenocorticotropic hormone (ACTH) from the pituitary gland. nih.gov Following its formation, 17α-Hydroxypregnenolone is further metabolized by 3β-hydroxysteroid dehydrogenase (3β-HSD) to 17α-hydroxyprogesterone. nih.govnih.gov This product then undergoes subsequent enzymatic conversions to ultimately yield cortisol. nih.gov While CYP17A1 in this zone possesses both 17α-hydroxylase and 17,20-lyase activities, the former is predominant, directing the steroidogenic pathway towards glucocorticoid synthesis. nih.govnih.gov
Table 1: Steroidogenic Pathway in the Zona Fasciculata Involving 17α-Hydroxypregnenolone
| Step | Precursor | Enzyme | Product | Primary Regulator |
| 1 | Pregnenolone | CYP17A1 (17α-hydroxylase activity) | 17α-Hydroxypregnenolone | ACTH |
| 2 | 17α-Hydroxypregnenolone | 3β-HSD | 17α-Hydroxyprogesterone | ACTH |
| 3 | 17α-Hydroxyprogesterone | CYP21A2 (21-hydroxylase) | 11-Deoxycortisol | ACTH |
| 4 | 11-Deoxycortisol | CYP11B1 (11β-hydroxylase) | Cortisol | ACTH |
The innermost layer of the adrenal cortex, the zona reticularis, is specialized for the production of adrenal androgens, primarily dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEA-S. nih.gov Similar to the zona fasciculata, cells of the zona reticularis express CYP17A1 and thus synthesize 17α-Hydroxypregnenolone from pregnenolone. bioscientifica.comnih.gov
However, the fate of 17α-Hydroxypregnenolone in the zona reticularis differs significantly due to the influence of other cofactors. This zone is characterized by the high expression of cytochrome b5, an accessory protein that allosterically enhances the 17,20-lyase activity of CYP17A1. bioscientifica.comnih.govnih.govoup.com This enhanced lyase activity facilitates the cleavage of the side chain from 17α-Hydroxypregnenolone, converting it directly into DHEA. bioscientifica.comresearchgate.net Furthermore, the zona reticularis has notably lower levels of 3β-HSD expression compared to the zona fasciculata, which limits the conversion of 17α-Hydroxypregnenolone to 17α-hydroxyprogesterone and funnels the pathway towards DHEA production. nih.govnih.gov
Table 2: Key Factors in Zona Reticularis Synthesis of DHEA from 17α-Hydroxypregnenolone
| Factor | Role in Zona Reticularis | Consequence |
| CYP17A1 | Possesses both 17α-hydroxylase and 17,20-lyase activities. | Catalyzes the conversion of Pregnenolone to 17α-Hydroxypregnenolone and then to DHEA. |
| Cytochrome b5 | Highly expressed; enhances the 17,20-lyase activity of CYP17A1. | Promotes the efficient conversion of 17α-Hydroxypregnenolone to DHEA. nih.govoup.com |
| 3β-HSD | Low expression. | Reduces the conversion of Δ5 steroids (like 17α-Hydroxypregnenolone) to Δ4 steroids, favoring the androgen pathway. nih.gov |
The zona glomerulosa, the outermost layer of the adrenal cortex, is responsible for the production of mineralocorticoids, primarily aldosterone (B195564). A defining characteristic of the cells in this zone is the lack of CYP17A1 expression. nih.govnih.govnih.gov Consequently, pregnenolone cannot be converted to 17α-Hydroxypregnenolone within the zona glomerulosa. nih.gov The steroidogenic pathway in this layer is directed towards aldosterone synthesis through the actions of enzymes such as aldosterone synthase (CYP11B2). nih.govnih.govelsevierpure.com This enzymatic distinction is fundamental to the functional zonation of the adrenal cortex, ensuring the separate and regulated production of mineralocorticoids, glucocorticoids, and androgens.
Extraglandular and Peripheral Steroid Metabolism of 17α-Hydroxypregnenolone
While the adrenal glands and gonads are the primary sites of steroidogenesis, the metabolism of steroids, including 17α-hydroxypregnenolone, is not confined to these organs. A significant degree of steroid synthesis and transformation occurs in extraglandular or peripheral tissues, such as the skin and the brain. This localized metabolism allows for the tissue-specific regulation and action of steroid hormones, independent of systemic endocrine control. 17α-hydroxypregnenolone serves as a key substrate in these peripheral sites, contributing to the local pool of androgens and neurosteroids.
The conversion of 17α-hydroxypregnenolone in these tissues is primarily governed by the presence and activity of specific steroidogenic enzymes. The enzyme CYP17A1, with its dual functions of 17α-hydroxylase and 17,20-lyase, plays a critical role. nih.govnih.gov The 17,20-lyase activity of CYP17A1 is responsible for cleaving the side chain of 17α-hydroxypregnenolone to produce the androgen precursor dehydroepiandrosterone (DHEA). nih.govwikipedia.orgtaylorandfrancis.com Another key enzyme is 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts Δ5-steroids (like 17α-hydroxypregnenolone and DHEA) into their Δ4-counterparts (17α-hydroxyprogesterone and androstenedione (B190577), respectively). nih.govmdpi.com
Metabolism in the Skin
The skin is now recognized as a complete and independent steroidogenic organ, capable of synthesizing steroid hormones from cholesterol or converting circulating precursors. nih.gov Within the skin, particularly in sebocytes, 17α-hydroxypregnenolone can be metabolized. The enzyme CYP17A1 is expressed in the skin and facilitates the conversion of pregnenolone to 17α-hydroxypregnenolone, and subsequently, its 17,20-lyase activity converts 17α-hydroxypregnenolone into DHEA. nih.gov
Once DHEA is formed, it can be further metabolized within the skin. The enzyme 3β-HSD1 converts DHEA to androstenedione. nih.govnih.gov Androstenedione is then converted to testosterone (B1683101) by 17β-hydroxysteroid dehydrogenase (17βHSD) type 5, an enzyme also expressed in the skin. nih.gov This local production of androgens is significant for skin physiology, including the function of sebaceous glands. Studies have shown that adding pregnenolone to sebocyte cultures can stimulate testosterone synthesis, indicating the functional capacity of this entire pathway, which includes 17α-hydroxypregnenolone as an essential intermediate. nih.gov
Metabolism in the Brain
17α-Hydroxypregnenolone is also recognized as a neurosteroid, a class of steroids that are synthesized within the central nervous system or accumulate there, and can modulate neuronal activity. wikipedia.orgnih.gov Neurosteroids can be synthesized de novo in the brain from cholesterol or be produced from the metabolism of circulating adrenal and gonadal steroids. researchgate.net The presence of 17α-hydroxypregnenolone in the brain suggests its role as either a neuromodulator itself or as a precursor for other active neurosteroids. wikipedia.org Its metabolism in the brain would follow similar enzymatic pathways as in other steroidogenic tissues, primarily leading to the formation of DHEA via the 17,20-lyase activity of CYP17A1. DHEA itself is a potent neurosteroid, and its local synthesis from 17α-hydroxypregnenolone contributes to the regulation of neuronal function, plasticity, and protection.
The table below summarizes the key aspects of the peripheral metabolism of 17α-hydroxypregnenolone in various extraglandular tissues based on available research findings.
| Peripheral Tissue | Key Enzyme(s) | Metabolic Conversion | Product(s) | Physiological Relevance |
| Skin (Sebocytes) | CYP17A1 (17,20-lyase), 3β-HSD1, 17β-HSD5 | 17α-Hydroxypregnenolone → DHEA → Androstenedione → Testosterone | Dehydroepiandrosterone (DHEA), Androstenedione, Testosterone | Local androgen synthesis, regulation of sebaceous gland function. nih.govnih.gov |
| Brain | CYP17A1 (17,20-lyase) | 17α-Hydroxypregnenolone → DHEA | Dehydroepiandrosterone (DHEA) | Synthesis of neurosteroids, modulation of neuronal excitability and plasticity. wikipedia.orgresearchgate.net |
Molecular and Genetic Foundations of 17α Hydroxypregnenolone Metabolism
Genetic Basis of Steroidogenic Enzymes
The production and metabolism of 17α-Hydroxypregnenolone are critically dependent on the function of two key enzymes: 17α-hydroxylase/17,20-lyase, encoded by the CYP17A1 gene, and 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase, encoded by the HSD3B gene family. The genetic integrity and expression levels of these genes are paramount for maintaining steroid homeostasis.
CYP17A1 Gene and Its Chromosomal Localization
The CYP17A1 gene is a member of the cytochrome P450 superfamily and provides the genetic blueprint for the enzyme 17α-hydroxylase/17,20-lyase (P450c17) nih.govnih.gov. This enzyme is a critical gatekeeper in steroidogenesis, catalyzing two distinct reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce androgen precursors nih.gov.
The human CYP17A1 gene is located on the long (q) arm of chromosome 10, specifically at position 10q24.3 nih.govnih.gov. The gene is composed of eight exons, and mutations within this gene can lead to a rare autosomal recessive disorder known as 17α-hydroxylase deficiency, which disrupts the production of both cortisol and sex steroids koreamed.org.
| Feature | Description | Reference |
|---|---|---|
| Gene Name | Cytochrome P450 Family 17 Subfamily A Member 1 | nih.govnih.gov |
| Symbol | CYP17A1 | nih.govnih.gov |
| Chromosomal Location | 10q24.3 | nih.govnih.gov |
| Encoded Enzyme | 17α-hydroxylase/17,20-lyase (P450c17) | nih.gov |
| Function | Catalyzes 17α-hydroxylation and 17,20-lyase reactions in steroidogenesis | nih.gov |
| Associated Disorder | 17α-hydroxylase deficiency | koreamed.org |
HSD3B Genes and Isoforms
The conversion of Δ5-steroids, including 17α-hydroxypregnenolone, to Δ4-steroids is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This enzymatic activity is crucial for the synthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens nih.gov. In humans, there are two main isoforms of 3β-HSD, encoded by two distinct genes, HSD3B1 and HSD3B2 .
Both the HSD3B1 and HSD3B2 genes are located on the short (p) arm of chromosome 1 at position 1p13.1 nih.gov. While the encoded proteins share a high degree of sequence homology, they exhibit distinct tissue-specific expression patterns and physiological roles nih.gov.
HSD3B1 is primarily expressed in the placenta and peripheral tissues, such as the skin and mammary glands nih.govgenome.jp.
HSD3B2 is the predominant isoform in the adrenal glands, ovaries, and testes, playing a central role in the biosynthesis of steroid hormones in these classic steroidogenic organs nih.gov. Mutations in the HSD3B2 gene are responsible for a form of congenital adrenal hyperplasia characterized by deficiencies in aldosterone (B195564), cortisol, and androgens nih.gov.
| Gene | Chromosomal Location | Primary Tissue Expression | Encoded Isoform | Reference |
|---|---|---|---|---|
| HSD3B1 | 1p13.1 | Placenta, peripheral tissues | Type I 3β-HSD | nih.govnih.govgenome.jp |
| HSD3B2 | 1p13.1 | Adrenal glands, ovaries, testes | Type II 3β-HSD | nih.gov |
Transcriptional and Post-Translational Regulatory Mechanisms
The expression and activity of the steroidogenic enzymes responsible for 17α-hydroxypregnenolone metabolism are dynamically regulated by a variety of signaling molecules. Among these, Adrenocorticotropic Hormone (ACTH) stands out as a primary regulator, exerting its influence through both transcriptional and post-translational mechanisms.
Role of Adrenocorticotropic Hormone (ACTH)
ACTH, a peptide hormone secreted by the anterior pituitary gland, is the principal regulator of glucocorticoid and adrenal androgen synthesis in the adrenal cortex. Its effects are mediated through the melanocortin 2 receptor (MC2R), a G-protein coupled receptor located on the surface of adrenocortical cells oup.comfrontiersin.org. Binding of ACTH to its receptor initiates a signaling cascade that profoundly impacts the expression and function of steroidogenic enzymes.
Transcriptional Regulation:
The long-term, or chronic, effects of ACTH are primarily mediated at the level of gene transcription nih.govoup.com. The binding of ACTH to MC2R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) oup.comfrontiersin.orgresearchgate.net. PKA then phosphorylates a variety of transcription factors, which subsequently bind to specific response elements in the promoter regions of steroidogenic genes, thereby modulating their transcription rates nih.govoup.comresearchgate.net.
Several key transcription factors are involved in the ACTH-mediated regulation of the CYP17A1 and HSD3B2 genes:
Steroidogenic Factor 1 (SF-1): This nuclear receptor is a critical regulator of many steroidogenic genes, including CYP17A1 and HSD3B2 nih.govwikipedia.org. ACTH, via the cAMP/PKA pathway, can enhance the transcriptional activity of SF-1 nih.gov.
GATA-binding proteins: Members of the GATA family of transcription factors have been shown to be involved in the regulation of both CYP17A1 and HSD3B2 expression nih.govresearchgate.net.
cAMP Response Element-Binding Protein (CREB): Phosphorylation of CREB by PKA allows it to bind to cAMP response elements (CREs) in the promoters of target genes, including those involved in steroidogenesis, and recruit coactivators to stimulate transcription nih.govfrontiersin.org.
Microarray analyses have demonstrated that chronic ACTH treatment significantly upregulates the expression of several genes encoding steroidogenic enzymes in human adrenal cells, with HSD3B2 being among the most highly induced nih.gov.
Post-Translational Regulation:
In addition to its effects on gene transcription, ACTH also exerts acute, rapid control over steroidogenesis through post-translational modifications of steroidogenic enzymes and regulatory proteins researchgate.netnih.gov. This allows for a more immediate response to physiological demands.
A key post-translational modification influenced by ACTH signaling is phosphorylation . The activation of PKA by the ACTH-cAMP cascade leads to the phosphorylation of specific serine and threonine residues on target proteins nih.govresearchgate.net.
Phosphorylation of P450c17 (CYP17A1): The enzymatic activity of P450c17 is allosterically regulated by phosphorylation. Specifically, phosphorylation of P450c17 by a cAMP-dependent protein kinase has been shown to selectively increase its 17,20-lyase activity, which is the enzymatic step that commits 17α-hydroxypregnenolone to the androgen synthesis pathway wikipedia.orgresearchgate.net. The p38α mitogen-activated protein kinase has been identified as a key kinase responsible for this phosphorylation, thereby providing a mechanism to differentiate between glucocorticoid and sex steroid synthesis nih.gov. Dephosphorylation, conversely, virtually eliminates the 17,20-lyase activity wikipedia.org.
While the post-translational regulation of CYP17A1 by ACTH-mediated phosphorylation is established, the direct post-translational modification of 3β-HSD enzymes by this pathway is less well-characterized. However, the rapid effects of ACTH on steroidogenesis suggest that post-translational mechanisms likely play a role in modulating the activity of multiple enzymes in the steroidogenic cascade.
| Regulatory Level | Mechanism | Key Molecules Involved | Effect on 17α-Hydroxypregnenolone Metabolism | Reference |
|---|---|---|---|---|
| Transcriptional | Activation of cAMP/PKA signaling pathway | ACTH, MC2R, cAMP, PKA | Increased transcription of CYP17A1 and HSD3B2 genes | nih.govnih.govoup.comfrontiersin.org |
| Activation of transcription factors | SF-1, GATA factors, CREB | Enhanced binding to promoter regions of steroidogenic genes | nih.govfrontiersin.orgwikipedia.orgresearchgate.net | |
| Post-Translational | Phosphorylation of P450c17 (CYP17A1) | PKA, p38α kinase | Increased 17,20-lyase activity, shunting 17α-hydroxypregnenolone towards androgen synthesis | wikipedia.orgresearchgate.netnih.gov |
Research Methodologies for 17α Hydroxypregnenolone Analysis
Advanced Spectrometric Techniques for Quantification
Advanced spectrometric methods, particularly those coupling liquid chromatography with tandem mass spectrometry, have become the state-of-the-art for the determination of steroids like 17α-hydroxypregnenolone. nih.gov These techniques offer superior sensitivity and specificity compared to traditional methods like immunoassays, which can be prone to cross-reactivity with structurally similar steroids. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. researchgate.netumich.edu This methodology is widely employed for the routine measurement of steroids in various biological matrices, including serum, plasma, and dried blood spots. researchgate.netumich.eduaruplab.com The development of a sensitive and reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method allows for the simultaneous quantification of 17α-hydroxypregnenolone and other key steroids. nih.gov The high specificity of LC-MS/MS is essential as it can distinguish between isobaric compounds, ensuring accurate measurement.
Effective sample preparation is a critical step to remove interfering substances from biological samples and to concentrate the analyte of interest before LC-MS/MS analysis. Common biological samples for 17α-hydroxypregnenolone analysis include serum, plasma, and dried blood spots. researchgate.netumich.edu
Protocols often begin with protein precipitation, followed by an extraction step. researchgate.netSolid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. researchgate.netbiotage.co.jp Various SPE sorbents are available, such as the Oasis PRiME HLB, which can effectively remove phospholipids (B1166683) and eliminate the need for sorbent preconditioning, leading to a faster workflow. waters.com Supported Liquid Extraction (SLE) is another technique compared favorably with SPE, offering high, reproducible recoveries while minimizing matrix effects. biotage.co.jp For dried blood spots, a common procedure involves extraction with methanol (B129727) followed by purification using a cartridge like Strata-X. researchgate.net
Below is a table summarizing different extraction protocols found in the literature.
| Sample Type | Extraction Method | Key Protocol Steps | Reference |
| Serum/Plasma | Solid Phase Extraction (SPE) | Protein precipitation, followed by passing the sample through an SPE column (e.g., Oasis PRiME HLB) to bind the analyte, wash away interferences, and elute the purified analyte. | waters.com |
| Serum | Supported Liquid Extraction (SLE) | A "load-wait-elute" procedure where the sample is loaded onto the SLE plate, allowed to absorb, and then the analyte is eluted with an organic solvent. | biotage.co.jp |
| Dried Blood Spots | Solid Phase Extraction (SPE) | Extraction from filter paper with methanol, followed by purification using a Strata-X cartridge. | researchgate.net |
| Plasma | Liquid-Liquid Extraction (LLE) | Analytes are extracted with an immiscible organic solvent like ethyl acetate, followed by evaporation and reconstitution in a suitable solvent for injection. | researchgate.netnih.gov |
Derivatization is a chemical modification process sometimes employed to improve the analytical properties of a compound for LC-MS/MS analysis. For steroids like 17α-hydroxypregnenolone, which may exhibit low ionization efficiency in their native form, derivatization can significantly enhance detection sensitivity. researchgate.net The process involves reacting the analyte with a reagent to form a derivative that is more readily ionized.
Several reagents have been utilized for this purpose:
2-hydrazinopyridine (HP): This reagent has been used to derivatize 17α-hydroxypregnenolone, improving its response in ESI-MS/MS and allowing for its simultaneous quantification with other steroids. researchgate.net
1-Amino-4-methylpiperazine (AMP): AMP has been used as a derivatization reagent to enhance the ionization signal for the analysis of various neurosteroids, including allopregnanolone (B1667786) and pregnenolone (B344588). researchgate.net
Heptafluorobutyrates: In gas chromatography-mass spectrometry (GC-MS), a related technique, heptafluorobutyrate derivatives of 17α-hydroxypregnenolone have been prepared to facilitate analysis. documentsdelivered.com
Tandem Mass Tags (TMT): A reagent known as TMTH, which has a carbonyl-reactive hydrazine (B178648) group, has been shown to increase the ionization efficiency of oxosteroids by up to 2755-fold compared to their underivatized forms. nih.gov
The primary goal of these techniques is to introduce a readily ionizable functional group onto the steroid structure, thereby boosting the signal intensity in the mass spectrometer.
Chromatographic separation is essential for isolating 17α-hydroxypregnenolone from other endogenous steroids and matrix components before detection by the mass spectrometer. Ultra-Performance Liquid Chromatography (UPLC) systems are frequently used to provide rapid and high-resolution separations. nih.gov
The choice of stationary phase (the column) is critical. Reversed-phase chromatography is commonly employed, and C18 columns are a popular choice. nih.govsci-hub.se Specifically, ACQUITY UPLC HSS T3 columns have been highlighted for their ability to retain and separate polar analytes like steroid hormones effectively. researchgate.net The HSS T3 stationary phase is a C18 bonded phase on fully porous silica (B1680970) particles, designed for enhanced retention of polar compounds without compromising the separation of more hydrophobic molecules. The reproducibility of these columns across different manufacturing batches is a critical factor for ensuring the long-term reliability of an assay.
A typical mobile phase for separation consists of a gradient mixture of an aqueous solvent (like water with additives such as ammonium (B1175870) fluoride (B91410) or formic acid) and an organic solvent (such as methanol or acetonitrile). nih.govnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of a wide range of steroids within a short run time. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer for detection. Electrospray Ionization (ESI) is the most common ionization technique used for steroid analysis in LC-MS/MS. researchgate.netnih.gov It is a soft ionization method that generates charged molecules (ions) from the liquid phase with minimal fragmentation. Analysis is typically performed in positive ionization mode ([M+H]+), where a proton is added to the analyte molecule. nih.govnatureblink.com
The tandem mass spectrometer then utilizes Multiple Reaction Monitoring (MRM) for quantification. nih.govnih.gov MRM is a highly specific and sensitive detection mode. In this process, a specific precursor ion (an ion corresponding to the mass of the derivatized or underivatized 17α-hydroxypregnenolone) is selected in the first quadrupole of the mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific product ion, characteristic of the analyte, is selected and monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the target molecule, which minimizes interference from other compounds in the sample.
The table below lists example MRM transitions for 17α-hydroxypregnenolone.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| 17α-Hydroxypregnenolone | Positive (+) | 332.5 | 315.1, 297.1 | nih.gov |
To ensure the accuracy and precision of quantification by LC-MS/MS, an internal standard is almost always used. The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterium-labeled 17α-hydroxypregnenolone. cerilliant.com These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H) or Carbon-13 (¹³C)). nih.gov
A known amount of the labeled internal standard is added to each sample before the preparation process begins. researchgate.net Because the internal standard has the same chemical and physical properties as the analyte, it experiences the same effects during extraction, chromatography, and ionization. cerilliant.com Any loss of analyte during sample processing or any variation in instrument response (ion suppression or enhancement) will be mirrored by the internal standard. cerilliant.com
By measuring the ratio of the response of the endogenous analyte to the response of the stable isotope-labeled internal standard, accurate and precise quantification can be achieved, correcting for potential analytical variability. cerilliant.comnih.gov For example, 17α-hydroxyprogesterone-d8 is a commonly used internal standard for the quantification of the related steroid 17α-hydroxyprogesterone. lumiprobe.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and well-established technique for the comprehensive analysis of steroid profiles, including the measurement of 17α-hydroxypregnenolone. It is often considered a "gold standard" in steroid analysis due to its high chromatographic resolution and the structural information provided by mass spectrometry mdpi.com. The methodology involves the separation of volatile compounds in the gas phase followed by their detection and quantification based on their mass-to-charge ratio.
For steroid analysis, which includes compounds that are not inherently volatile, a crucial step of chemical derivatization is necessary before GC-MS analysis. This process enhances the volatility and thermal stability of the steroids, making them amenable to gas chromatography.
GC-MS is particularly valuable in research for its ability to perform broad steroid profiling, measuring a wide range of steroids simultaneously oup.com. This comprehensive analysis can reveal complex changes in steroid metabolism associated with various physiological and pathological states. For instance, a GC-MS/MS method was developed to measure 83 different steroids in human serum, providing a detailed fingerprint of steroid metabolism in patients with adrenal incidentalomas oup.com. Such extensive profiling is instrumental in identifying novel biomarkers and understanding the intricate pathways of steroidogenesis.
The coupling of GC with tandem mass spectrometry (MS/MS) further enhances the selectivity and sensitivity of the analysis. By using techniques like multiple reaction monitoring (MRM), GC-MS/MS can selectively detect and quantify target analytes even at trace levels in complex biological matrices mdpi.com.
Analytical Performance Characteristics
The reliability and validity of any analytical method are determined by its performance characteristics. For the analysis of 17α-hydroxypregnenolone, key parameters include specificity, selectivity, limits of detection and quantification, and reproducibility.
A significant challenge in steroid analysis is the presence of isobaric steroids, which are isomers that have the same mass and are therefore difficult to distinguish using mass spectrometry alone. Specificity and selectivity are paramount to ensure that the analytical method can differentiate 17α-hydroxypregnenolone from other structurally similar steroids.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific method for steroid analysis nih.gov. The chromatographic separation step is crucial for separating isobaric compounds before they enter the mass spectrometer. Furthermore, tandem mass spectrometry provides an additional layer of specificity by fragmenting the parent ion and detecting specific product ions.
Multi-stage tandem mass spectrometry (MSn) can be employed to further differentiate complex isomeric structures. For example, a study demonstrated that epimeric variants of steroid sulfates could be distinguished at the MS4 level, with fragmentation patterns elucidated up to MS5 nih.gov. This high degree of specificity is essential for accurate quantification in complex biological samples.
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics, especially in research applications where the concentration of 17α-hydroxypregnenolone may be very low. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified nih.gov.
Several studies have reported the LOD and LOQ for 17α-hydroxypregnenolone using various mass spectrometry-based methods. For instance, one LC-MS/MS method reported a limit of detection of 0.10 µg/L for 17α-hydroxypregnenolone in serum or plasma nih.govresearchgate.net. Another study developing an LC-MS/MS method for dried blood spots reported a limit of quantitation of 1.0 ng/mL for 17α-hydroxypregnenolone researchgate.net.
The sensitivity of these methods allows for the analysis of endogenous concentrations of adrenal steroids in small sample volumes, which is particularly beneficial for pediatric research and applications where sample volume is limited nih.govresearchgate.net.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Serum/Plasma | 0.10 µg/L | Not Reported | nih.govresearchgate.net |
| LC-MS/MS | Dried Blood Spot | Not Reported | 1.0 ng/mL | researchgate.net |
| HPLC with UV detection | Culture Medium | 0.08 µg/ml | Not Reported | nih.gov |
This table presents a summary of reported limits of detection and quantification for 17α-hydroxypregnenolone using different analytical methods.
Reproducibility, often assessed by intra- and inter-assay variation, is a measure of the precision of an analytical method. The intra-assay variation refers to the precision of measurements within a single analytical run, while the inter-assay variation describes the precision between different runs, often on different days salimetrics.comresearchgate.net. These are typically expressed as the coefficient of variation (CV), with lower percentages indicating higher precision.
For LC-MS/MS methods, intra- and inter-assay CVs for steroid analysis are generally low, indicating good reproducibility. For example, one LC-MS/MS method for the analysis of four adrenal steroids, including 17α-hydroxypregnenolone, reported within-run CVs of less than 7.1% and between-run (total) CVs of less than 11% nih.govresearchgate.net. Another LC-MS/MS method for dried blood spots demonstrated intra- and inter-assay coefficients of variation below 5.2% researchgate.net. A standardized HPLC-MS/MS assay reported intra-day precision of 1.1-8.8% and inter-day precision of 5.2-14.8% for a panel of 16 steroid hormones nih.gov.
| Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| LC-MS/MS | < 7.1 | < 11 | nih.govresearchgate.net |
| LC-MS/MS | < 5.2 | < 5.2 | researchgate.net |
| HPLC-MS/MS | 1.1 - 8.8 | 5.2 - 14.8 | nih.gov |
This table summarizes the reported intra- and inter-assay coefficients of variation for the analysis of 17α-hydroxypregnenolone and other steroids using mass spectrometry-based methods.
Comparison with Immunoassay Methods: Addressing Cross-Reactivity Issues in Research
Immunoassays have traditionally been used for the quantification of steroid hormones due to their ease of use and high throughput. However, a significant drawback of immunoassays is their susceptibility to cross-reactivity, where the antibody binds to structurally similar but unintended steroids, leading to inaccurate results researchgate.netnih.gov.
Specifically for 17α-hydroxyprogesterone immunoassays, 17α-hydroxypregnenolone has been identified as a major cross-reactant, leading to falsely elevated results researchgate.net. This is a critical issue in newborn screening for congenital adrenal hyperplasia (CAH), where high levels of 17α-hydroxyprogesterone are indicative of the disorder.
Mass spectrometry-based methods, such as LC-MS/MS, offer superior specificity and are less prone to cross-reactivity issues. The chromatographic separation step effectively separates 17α-hydroxypregnenolone from 17α-hydroxyprogesterone and other interfering steroids before detection by the mass spectrometer.
A study comparing a DHEA sulfate (B86663) immunoassay with mass spectrometry found that 17α-hydroxypregnenolone exhibited very weak cross-reactivity (between 0.05% and 0.5%) in the immunoassay nih.govspringermedizin.de. While this level of cross-reactivity may be low, in situations where the concentration of the cross-reacting steroid is significantly high, it can still lead to clinically misleading results.
The move towards LC-MS/MS for steroid analysis in clinical and research settings is driven by the need for more accurate and reliable measurements, free from the interferences that plague immunoassays researchgate.netnih.gov.
Mechanistic Research on Altered 17α Hydroxypregnenolone Levels in Steroidogenic Disorders
Impact of Enzyme Deficiencies on 17α-Hydroxypregnenolone Homeostasis
The concentration of 17α-hydroxypregnenolone in circulation is a sensitive indicator of the functional integrity of specific enzymes in the steroidogenic cascade. Deficiencies in these enzymes lead to characteristic alterations in its levels, providing valuable insights for diagnosis and research.
The enzyme 17α-hydroxylase, encoded by the CYP17A1 gene, is a critical juncture in steroidogenesis, catalyzing the conversion of pregnenolone (B344588) to 17α-hydroxypregnenolone and progesterone (B1679170) to 17α-hydroxyprogesterone. eurospe.orgwikipedia.orgmedscape.comtaylorandfrancis.comscitechnol.com A deficiency in this enzyme, an autosomal recessive disorder, obstructs these pathways, leading to a significant decrease in the production of glucocorticoids and sex steroids. scitechnol.comnih.govorpha.net Consequently, research has consistently shown that individuals with 17α-hydroxylase deficiency exhibit markedly low or absent levels of 17α-hydroxypregnenolone. nih.gov
The blockage in the steroidogenic pathway leads to an accumulation of precursor steroids, such as pregnenolone and progesterone. nih.gov The body attempts to compensate for the low cortisol levels by increasing the secretion of adrenocorticotropic hormone (ACTH), which further stimulates the production of mineralocorticoid precursors, often resulting in hypertension and hypokalemia. medscape.comorpha.net Genetic analyses of patients with 17α-hydroxylase deficiency have identified numerous mutations in the CYP17A1 gene that result in a partial or complete loss of enzyme activity. mdpi.com
Table 1: Hormonal Profile in CYP17A1 Deficiency
| Analyte | Expected Level | Rationale |
| 17α-Hydroxypregnenolone | Markedly Decreased or Absent | Direct blockage of its synthesis from pregnenolone due to deficient 17α-hydroxylase activity. nih.gov |
| Pregnenolone | Increased | Accumulation of the substrate for the deficient enzyme. nih.gov |
| Progesterone | Increased | Accumulation of the substrate for the deficient enzyme. nih.gov |
| Cortisol | Decreased | Impaired production due to the inability to synthesize 17α-hydroxylated precursors. medscape.com |
| Androgens (DHEA, Androstenedione) | Decreased | Blocked synthesis pathway that requires 17α-hydroxylation and 17,20-lyase activity. nih.gov |
| ACTH | Increased | Loss of negative feedback from cortisol. medscape.com |
This table provides a generalized overview. Actual levels can vary based on the specific mutation and residual enzyme activity.
3β-hydroxysteroid dehydrogenase (3β-HSD) is responsible for the conversion of Δ5-steroids, including pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA), to their respective Δ4-ketosteroid counterparts (progesterone, 17α-hydroxyprogesterone, and androstenedione). medscape.commedscape.comwikipedia.org Deficiency of the type II isoform of this enzyme (HSD3B2), which is predominantly expressed in the adrenal glands and gonads, is a rare form of congenital adrenal hyperplasia (CAH). eurospe.orgwikipedia.org
This enzymatic block leads to a significant accumulation of Δ5-steroids. nih.gov Consequently, a hallmark of 3β-HSD deficiency is a marked elevation in plasma concentrations of pregnenolone, 17α-hydroxypregnenolone, and DHEA. wikipedia.orgmedscape.com The diagnosis is often supported by an ACTH stimulation test, which elicits an exaggerated response in these precursors. wikipedia.org Research has established that a basal or ACTH-stimulated 17α-hydroxypregnenolone level exceeding 100 nmol/L is a strong indicator of 3β-HSD deficiency. nih.gov
Table 2: Hormonal Profile in 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency
| Analyte | Expected Level | Rationale |
| 17α-Hydroxypregnenolone | Markedly Increased | Accumulation due to the blockage of its conversion to 17α-hydroxyprogesterone. wikipedia.orgmedscape.com |
| Pregnenolone | Increased | Accumulation of a precursor upstream of the enzymatic block. medscape.com |
| DHEA | Increased | Accumulation of another Δ5-steroid precursor. medscape.com |
| 17α-Hydroxyprogesterone | Normal to slightly elevated | Peripheral conversion of excess 17α-hydroxypregnenolone by the type I isoenzyme (HSD3B1). wikipedia.org |
| Cortisol | Decreased | Impaired synthesis due to the block in the conversion of pregnenolone and 17α-hydroxypregnenolone. |
| Aldosterone (B195564) | Decreased | Impaired synthesis from pregnenolone. |
This table provides a generalized overview. Actual levels can vary.
P450 oxidoreductase (POR) is a crucial flavoprotein that donates electrons to all microsomal cytochrome P450 enzymes, including CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase). nih.gov A deficiency in POR, therefore, results in a complex form of congenital adrenal hyperplasia characterized by the combined partial deficiencies of multiple steroidogenic enzymes. nih.govfrontiersin.org
The hormonal profile in POR deficiency is unique and reflects the widespread impact on steroidogenesis. Research indicates that patients with POR deficiency often present with elevated levels of 17α-hydroxypregnenolone, progesterone, and 17α-hydroxyprogesterone. frontiersin.orgespeyearbook.org The accumulation of these precursors suggests a partial impairment of both 17,20-lyase and 21-hydroxylase activities. The clinical and biochemical phenotype can be highly variable, depending on the specific POR mutations and their differential effects on the partner P450 enzymes. nih.gov
Table 3: Hormonal Profile in P450 Oxidoreductase (POR) Deficiency
| Analyte | Expected Level | Rationale |
| 17α-Hydroxypregnenolone | Elevated | Partial impairment of 17,20-lyase activity of CYP17A1. frontiersin.orgnih.gov |
| Progesterone | Elevated | Partial impairment of 17α-hydroxylase and 21-hydroxylase activities. espeyearbook.org |
| 17α-Hydroxyprogesterone | Elevated | Partial impairment of 21-hydroxylase activity. frontiersin.org |
| Cortisol | Normal to Decreased | Can be compromised due to the combined enzyme deficiencies. |
| Sex Steroids | Variable | Can be low due to impaired 17,20-lyase activity. |
This table provides a generalized overview. The hormonal profile in POR deficiency can be highly variable.
Investigation of Steroid Ratios Involving 17α-Hydroxypregnenolone as Research Markers
In the diagnostic evaluation and research of steroidogenic disorders, the absolute concentration of a single steroid may not be as informative as the ratio of a precursor to its product. These ratios can provide a more sensitive index of specific enzyme activities.
A key research marker, particularly for 3β-HSD deficiency, is the ratio of 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. In healthy individuals, this ratio is typically low, reflecting the efficient conversion of the precursor to its product. However, in patients with 3β-HSD deficiency, this ratio is markedly elevated due to the accumulation of 17α-hydroxypregnenolone and the impaired production of 17α-hydroxyprogesterone. medscape.com
Another important diagnostic tool is the ratio of 17α-hydroxypregnenolone to cortisol, especially following ACTH stimulation. In non-classic 3β-HSD deficiency, an excessive response of 17α-hydroxypregnenolone relative to cortisol is a key diagnostic feature. medscape.com Research has proposed specific hormonal criteria for diagnosing 3β-HSD deficiency based on ACTH-stimulated levels of 17α-hydroxypregnenolone and its ratio to cortisol, with values significantly above the mean for matched controls being indicative of the disorder. oup.com
Table 4: Steroid Ratios Involving 17α-Hydroxypregnenolone in 3β-HSD Deficiency
| Steroid Ratio | Expected in 3β-HSD Deficiency | Diagnostic Significance |
| 17α-Hydroxypregnenolone / 17α-Hydroxyprogesterone | Markedly Elevated | Highly indicative of a block in the 3β-HSD enzyme. medscape.com |
| 17α-Hydroxypregnenolone / Cortisol (Post-ACTH) | Elevated | A sensitive marker for non-classic 3β-HSD deficiency. medscape.com |
Animal and In Vitro Models for Studying 17α-Hydroxypregnenolone Metabolism and Regulation in Disease Contexts
To unravel the complex mechanisms of steroidogenesis and the pathophysiology of its disorders, researchers rely on a variety of animal and in vitro models. These models provide controlled environments to investigate the function of specific enzymes, the regulation of steroidogenic pathways, and the effects of genetic mutations.
In Vitro Models: In vitro systems offer a more targeted approach to studying the enzymatic reactions involving 17α-hydroxypregnenolone.
Cell Lines: The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used model as it expresses the key enzymes required for steroidogenesis, including those involved in the synthesis and metabolism of 17α-hydroxypregnenolone. mdpi.comendocrine-abstracts.orgbioscientifica.comnih.govnih.gov These cells can be cultured and manipulated to study the effects of various stimuli, inhibitors, and genetic modifications on steroid production. For example, studies using NCI-H295R cells have been instrumental in understanding the differential regulation of androgen and mineralocorticoid biosynthesis. nih.gov
Recombinant Enzyme Assays: The expression of steroidogenic enzymes, such as CYP17A1 and POR, in recombinant systems (e.g., bacteria or yeast) allows for detailed characterization of their enzymatic activity. nih.govmybiosource.comcusabio.com These assays are crucial for determining the functional consequences of specific gene mutations identified in patients. By incubating the recombinant enzyme with its substrate (e.g., pregnenolone for CYP17A1) and measuring the formation of 17α-hydroxypregnenolone, researchers can quantify the impact of a mutation on enzyme function. nih.gov
These models are invaluable tools for dissecting the molecular mechanisms underlying altered 17α-hydroxypregnenolone levels in steroidogenic disorders, paving the way for improved diagnostic strategies and a deeper understanding of these complex conditions.
Future Directions in 17α Hydroxypregnenolone Research
Elucidation of Undiscovered Metabolic Pathways and Derivatives
The classical metabolic fate of 17α-hydroxypregnenolone is its conversion to dehydroepiandrosterone (B1670201) (DHEA) by the enzyme 17,20-lyase, a key step in the Δ5 pathway for sex steroid synthesis. wikipedia.org It can also be converted to 17α-hydroxyprogesterone, a precursor for glucocorticoids. wikipedia.org However, the full metabolic potential of 17α-hydroxypregnenolone may not be completely understood.
Future research will likely focus on identifying alternative or "backdoor" metabolic pathways that may become significant under specific physiological or pathological conditions. nih.govaem-sbem.com For instance, the existence of such pathways is recognized in the synthesis of potent androgens like dihydrotestosterone, and it is conceivable that 17α-hydroxypregnenolone could be shunted into similar, as-yet-unidentified routes. nih.gov
Furthermore, the exploration of novel derivatives of 17α-hydroxypregnenolone is a promising research frontier. Beyond its known sulfated form, 17α-hydroxypregnenolone sulfate (B86663), other conjugated or modified forms of the molecule may exist. nih.gov The identification and characterization of these putative derivatives could reveal new biological activities and functions.
Table 1: Potential Areas of Investigation for Novel 17α-Hydroxypregnenolone Metabolism
| Research Area | Rationale | Potential Significance |
| Alternative Metabolic Pathways | The existence of "backdoor" pathways for other steroids suggests similar routes may exist for 17α-hydroxypregnenolone. | Could explain the pathophysiology of certain endocrine disorders and provide new therapeutic targets. |
| Novel Derivatives | Steroids can undergo various modifications, such as sulfation, glucuronidation, or phosphorylation. | New derivatives may have unique biological activities, serving as biomarkers or possessing therapeutic potential. |
| Tissue-Specific Metabolism | The metabolic fate of 17α-hydroxypregnenolone may vary significantly between different tissues (e.g., adrenal gland, gonads, brain). | Understanding tissue-specific metabolism is crucial for elucidating the localized effects of this steroid. |
Development of Novel and Enhanced Analytical Methodologies for Comprehensive Steroid Profiling
Advancements in analytical techniques are paramount to unraveling the complexities of the steroid metabolome. Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revolutionized steroid analysis by offering high sensitivity and specificity. researchgate.netnih.gov
The future of steroid profiling lies in the development of even more sophisticated and comprehensive methodologies. The aim is to move towards high-throughput techniques that can simultaneously quantify a wide array of steroids and their metabolites from a small sample volume. researchgate.netnih.gov This will enable a more holistic view of the steroid network and how it is perturbed in disease.
Key areas for future development include:
Enhanced Sensitivity and Specificity: Pushing the limits of detection to accurately measure low-abundance steroids and their derivatives.
High-Throughput Analysis: Developing methods that can rapidly process large numbers of samples, which is crucial for clinical studies and screening programs.
Multiplexed Steroid Panels: Expanding the number of steroids that can be measured in a single analysis to provide a comprehensive "steroid fingerprint." nih.gov
Advanced Data Analysis Tools: Creating sophisticated bioinformatics platforms to interpret the complex datasets generated by comprehensive steroid profiling.
These advancements will be instrumental in identifying subtle changes in 17α-hydroxypregnenolone metabolism and its relationship with other steroids in various physiological and pathological contexts.
Investigation of Undiscovered Regulatory Networks Governing 17α-Hydroxypregnenolone Synthesis and Metabolism
The synthesis of 17α-hydroxypregnenolone from pregnenolone (B344588) is catalyzed by the enzyme cytochrome P450 17A1 (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activities. wikipedia.org The regulation of CYP17A1 activity is a key control point in steroidogenesis. While the primary hormonal regulation by pituitary hormones like adrenocorticotropic hormone (ACTH) is well-documented, there is much to learn about the finer-tuning of this process. frontiersin.org
Future research is expected to uncover novel regulatory networks that influence the production and metabolism of 17α-hydroxypregnenolone. This includes:
Post-Translational Modifications: Investigating how modifications such as phosphorylation, acetylation, or ubiquitination of CYP17A1 and other steroidogenic enzymes affect their activity and, consequently, 17α-hydroxypregnenolone levels.
Allosteric Regulation: Identifying endogenous molecules that can bind to steroidogenic enzymes and modulate their function.
Inter-organ Crosstalk: Exploring how signals from other organs and tissues influence adrenal and gonadal steroidogenesis, thereby impacting 17α-hydroxypregnenolone production.
Genetic and Epigenetic Factors: Uncovering genetic variations and epigenetic modifications that predispose individuals to altered 17α-hydroxypregnenolone metabolism.
A deeper understanding of these regulatory networks could provide novel therapeutic targets for managing disorders characterized by dysregulated steroid synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
